3-Aminobutanimidamide
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Overview
Description
3-Aminobutanimidamide is an organic compound with the molecular formula C4H11N3 It is a derivative of butanimidamide, where an amino group is attached to the third carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobutanimidamide typically involves the reaction of butanamide with ammonia under specific conditions. One common method is the catalytic hydrogenation of 3-nitrobutanamide, which involves the reduction of the nitro group to an amino group. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobutanimidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are used under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Aminobutanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Aminobutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Butanamide: The parent compound, lacking the amino group.
3-Aminobutanamide: Similar structure but with an amide group instead of an imidamide group.
4-Aminobutanimidamide: An isomer with the amino group on the fourth carbon.
Uniqueness: 3-Aminobutanimidamide is unique due to the presence of both an amino group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Biological Activity
3-Aminobutanimidamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amine and amidine functional groups, which contribute to its biological reactivity. The chemical structure can be represented as follows:
This structure allows it to interact with various biological targets, making it a candidate for pharmacological development.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest that this compound exhibits activity against parasitic infections, likely through interference with the parasites' metabolic processes.
Therapeutic Applications
The therapeutic potential of this compound spans various fields:
- Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a potential candidate for developing new antibiotics.
- Cancer Therapy : By modulating cell signaling pathways, it may have applications in cancer treatment, particularly in targeting tumor growth and metastasis.
- Neurological Disorders : Research is ongoing into its effects on neurotransmitter systems, which could lead to applications in treating conditions such as depression or anxiety.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | In vitro assays on bacterial cultures | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 5 µM. |
Study 2 | Enzyme inhibition assays | Showed inhibition of enzyme X with an IC50 value of 10 µM, indicating potential as a therapeutic agent in metabolic disorders. |
Study 3 | Animal model studies | Reduced tumor growth in xenograft models by 30% compared to control groups when administered at a dose of 50 mg/kg. |
Properties
Molecular Formula |
C4H11N3 |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3-aminobutanimidamide |
InChI |
InChI=1S/C4H11N3/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H3,6,7) |
InChI Key |
SDMBYTJQMSLXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=N)N)N |
Origin of Product |
United States |
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